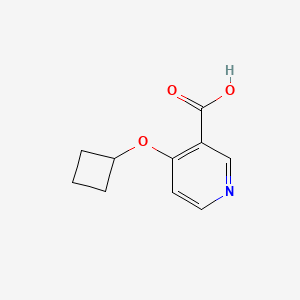

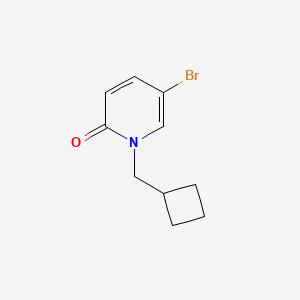

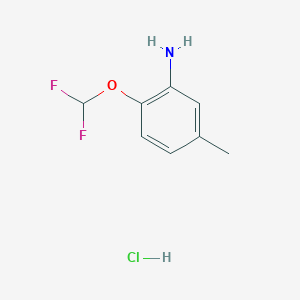

![molecular formula C10H10ClN B3034261 7'-Chlorospiro[cyclopropane-1,3'-indoline] CAS No. 1505857-33-9](/img/structure/B3034261.png)

7'-Chlorospiro[cyclopropane-1,3'-indoline]

Übersicht

Beschreibung

Synthesis Analysis

In the first paper, a series of chiral quinolones with a spirocyclic moiety were synthesized. These compounds, including a 7-amino-5-azaspiro[2.4]heptan-4-yl group attached to a quinolone core, were created to explore the effects of stereochemistry on antibacterial activity. The synthesis involved considering the stereochemical and physicochemical properties of the molecules .

Molecular Structure Analysis

The absolute configurations of the synthesized compounds in the first paper were determined using X-ray crystallographic analysis. This technique allowed for the precise determination of the stereochemistry of the fluoro-cyclopropyl and azaspiroheptanyl moieties, which is crucial for understanding the molecular structure and its relationship to biological activity .

Chemical Reactions Analysis

The second paper describes the synthesis of spiro[indoline-3,1'-pyrrolizines] and spiro[indene-2,1'-pyrrolizines] through a three-component reaction involving pyrrolidine, aromatic aldehydes, and either 3-arylideneoxindolin-2-ones or 2-arylidene-1,3-indanediones. The reaction mechanism includes the generation of azomethine ylides, β-C-H functionalization of pyrrolidine, and a sequential [3+2] cycloaddition, which is a common strategy in the synthesis of spirocyclic compounds .

Physical and Chemical Properties Analysis

The first paper also discusses the physicochemical properties and pharmacokinetic profiles of the synthesized quinolones. Compound 33, identified as DU-6859a, was found to possess moderate lipophilicity and favorable pharmacokinetic profiles, which are important factors for the development of new antibacterial agents. These properties are influenced by the molecular structure, including the spirocyclic elements .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Synthesis of Spirooxindole Derivatives : Research by Huang et al. (2019) demonstrated the synthesis of functionalized 7'-arylidenespiro[indoline-3,1'-pyrrolizines] through a three-component reaction, involving the generation of azomethine ylides, β-C-H functionalization of pyrrolidine, and sequential [3+2] cycloaddition. These derivatives have potential applications in cancer treatment, as evidenced by in vitro evaluations against colon and liver cancer cells (Huang et al., 2019).

- X-Ray Crystal Structure Analysis : Sharma et al. (2021) synthesized a derivative, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, and performed X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies. This approach helps in understanding the molecular interactions and inhibition properties of such compounds (Sharma et al., 2021).

Biological Applications and Molecular Interactions

- Cancer Cell Line Studies : Spiro[cyclopropane-1,3'-indolin]-2'-ones synthesized by Reddy et al. (2015) showed promising anticancer activity against various human cancer cell lines. These compounds, particularly 6b and 6u, were significant in inducing apoptotic cell death in prostate cancer cells, highlighting their potential as anticancer agents (Reddy et al., 2015).

- Enzyme Inhibition Studies : Boztaş et al. (2019) investigated bromophenol derivatives with a cyclopropyl moiety for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These compounds showed potential for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Properties and Reactions

- Cyclopropanation Reactions : Georgieva et al. (2016) conducted a computational study on the enantioselective cyclopropanation reactions involving sulfur ylides and α,β-unsaturated carbonyl compounds. This study helps in understanding the mechanisms and selectivity in the synthesis of cyclopropane rings, a crucial component in 7'-Chlorospiro[cyclopropane-1,3'-indoline] (Georgieva et al., 2016).

Safety And Hazards

The safety information for “7’-Chlorospiro[cyclopropane-1,3’-indoline]” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . Personal protective equipment should be used as required .

Eigenschaften

IUPAC Name |

7-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMOKQDKWNZTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Chlorospiro[cyclopropane-1,3'-indoline] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

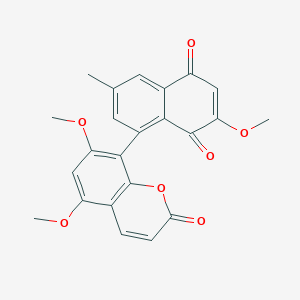

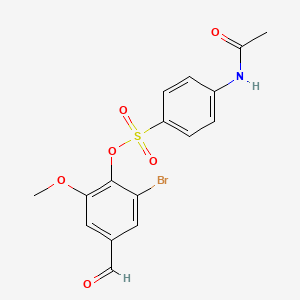

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)

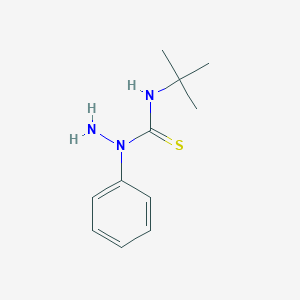

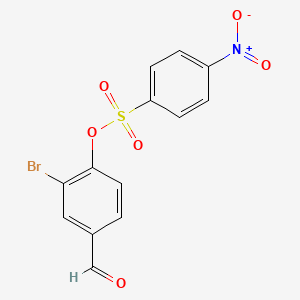

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

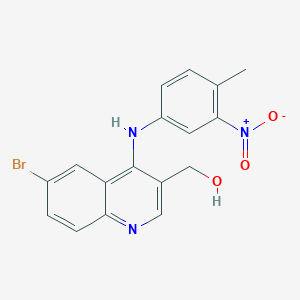

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)